molecular formula C11H15NS B035124 4-Phenylsulfanylpiperidine CAS No. 101798-65-6

4-Phenylsulfanylpiperidine

Cat. No.: B035124
CAS No.: 101798-65-6
M. Wt: 193.31 g/mol
InChI Key: CMFUYNUDGNDTGC-UHFFFAOYSA-N
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Description

4-Phenylsulfanylpiperidine is a chemical compound characterized by the presence of a phenylsulfanyl group attached to a piperidine ring. The molecular formula of this compound is C11H15NS. It has garnered significant attention in the field of medicinal chemistry due to its diverse pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylsulfanylpiperidine typically involves the reaction of piperidine with phenylsulfanyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as palladium on carbon can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Phenylsulfanylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Phenylsulfanylpiperidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 1-Phenylsulfonylpiperidine
  • 1-Methyl-4-phenylsulfonylpiperazine
  • 1-Benzyl-4-phenylsulfonylpiperazine

Comparison: 4-Phenylsulfanylpiperidine is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and pharmacological profiles. For instance, the phenylsulfanyl group can undergo oxidation to form sulfoxides and sulfones, which may not be as readily achievable with other similar compounds .

Properties

IUPAC Name

4-phenylsulfanylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NS/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11/h1-5,11-12H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMFUYNUDGNDTGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1SC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701313136
Record name 4-(Phenylthio)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701313136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101798-65-6
Record name 4-(Phenylthio)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101798-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Phenylthio)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701313136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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